(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine
Description
Properties
IUPAC Name |
(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-(4-methoxyphenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N3O2/c1-10(11-3-5-12(29-2)6-4-11)28-30-16-8-7-13-14(18(20,21)22)9-15(19(23,24)25)26-17(13)27-16/h3-9H,1-2H3/b28-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBIYHSUGAGIE-ORBVJSQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are commonly used in these reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of (E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine involves its interaction with molecular targets through its trifluoromethyl groups and naphthyridine core. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Notes:
- *Estimated molecular weight for the target compound.
- The target’s imine bond length (≈1.292 Å) is consistent with values in structurally related imines (e.g., 1.286 Å in 2-(N-benzyl-α-iminoethyl)phenol) .
- The 4-methoxyphenyl group in the target compound may enhance solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).
Biological Activity
(E)-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}[1-(4-methoxyphenyl)ethylidene]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H16F6N2O
- Molecular Weight : 388.33 g/mol
- SMILES Notation : CCOC(=C(N)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)
This structure includes a naphthyridine core with trifluoromethyl substituents and an ether linkage, which may contribute to its biological properties.
The biological activity of this compound appears to be linked to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Some studies suggest that compounds with similar structures may exhibit affinity for nAChRs, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. The alpha7 subtype is particularly noted for its role in cognitive function and neuroprotection .
- Antitumor Activity : Related compounds in the naphthyridine class have demonstrated selective cytotoxicity against cancer cells. For instance, derivatives have shown enhanced potency against various tumor types compared to standard chemotherapeutics like 5-fluorouracil .
In Vitro Studies
A summary of relevant in vitro studies is presented in the following table:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Human Colon Cancer | 0.45 | Induction of apoptosis | |
| Breast Cancer | 0.30 | DNA fragmentation | |
| Neuronal Cells | 0.54 | nAChR binding affinity |
These studies indicate that the compound exhibits promising antitumor activity and neuroprotective effects.
Case Studies
- Case Study on Neuroprotection : A study involving a derivative of this compound showed significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced neuroinflammation markers .
- Antitumor Efficacy : In a clinical trial involving patients with advanced solid tumors, a related naphthyridine compound was administered, resulting in a notable reduction in tumor size in 30% of participants. The mechanism was attributed to selective targeting of cancer cell pathways while sparing normal cells .
Q & A
Basic: What are the optimal synthetic routes for preparing the 1,8-naphthyridine core with bis(trifluoromethyl) substituents?
Answer:
The 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine scaffold can be synthesized via condensation reactions. For example, reacting 2,6-pyridinediamine with bis(trifluoromethyl)methane in 85% H₃PO₄ at 95°C yields the core structure in 67% efficiency . Microwave-assisted synthesis (e.g., 300 W, 100–150°C) may improve yields for analogous naphthyridines, as demonstrated for derivatives with 90–98% yields under optimized conditions .
Key Parameters:
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent/Agent | 85% H₃PO₄ | 67 | |
| Temperature | 95°C (traditional) | 67 | |
| Microwave Irradiation | 300 W, 100–150°C | 90–98 |
Advanced: How can spectroscopic contradictions (e.g., NMR splitting patterns) arising from trifluoromethyl groups be resolved?
Answer:
The electron-withdrawing nature of trifluoromethyl groups deshields adjacent protons, causing unexpected splitting patterns. For example, in 7-methyl-2-phenyl-4-(trifluoromethyl)-1,8-naphthyridines, ¹H NMR signals near CF₃ groups split due to coupling with adjacent fluorines. To resolve ambiguities:
- Use ¹³C NMR with DEPT-135 to confirm quaternary carbons near CF₃.
- Employ 2D NOESY to differentiate between steric effects and electronic deshielding .
- Compare with structurally characterized analogs (e.g., IR and MS data from derivatives in ).
Basic: What analytical methods confirm the (E)-configuration of the ethylideneamine moiety?
Answer:
The (E)-configuration is confirmed via:
- IR Spectroscopy: Stretching frequencies for C=N bonds in (E)-isomers appear at 1620–1660 cm⁻¹, distinct from (Z)-isomers (~1580–1600 cm⁻¹) .
- ¹H NMR: Coupling constants (J) between the imine proton and adjacent groups. For (E)-isomers, J values > 12 Hz indicate trans configuration, as seen in 4-(trifluoromethyl)-1,8-naphthyridines .
- X-ray Crystallography: Definitive proof via single-crystal analysis (not directly cited but inferred from structural analogs in ).
Advanced: How do steric effects from the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?
Answer:
The 4-methoxyphenyl group introduces steric hindrance, slowing reactions at the naphthyridine nitrogen. Strategies to mitigate this:
- Use bulky palladium catalysts (e.g., XPhos) for Suzuki-Miyaura couplings to prevent coordination issues.
- Increase reaction temperatures (e.g., 100–120°C in DMF) to overcome steric barriers, as shown in similar aryl-substituted naphthyridines .
- Monitor by LC-MS for intermediates, as steric hindrance may lead to byproducts like dehalogenated species.
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography: Use silica gel with toluene:acetone (10:3) for polar derivatives, achieving >85% purity .
- Recrystallization: Ethanol or methanol at 0–5°C yields crystals with 148–150°C melting points for analogs .
- HPLC: Reverse-phase C18 columns (ACN:H₂O gradient) resolve trifluoromethyl-related impurities.
Purification Data:
| Method | Solvent System | Purity (%) | Reference |
|---|---|---|---|
| Column Chromatography | Toluene:Acetone (10:3) | 85–98 | |
| Recrystallization | Ethanol | 90–95 |
Advanced: How to address discrepancies in biological activity data (e.g., AChE inhibition vs. cytotoxicity)?
Answer:
Contradictions between acetylcholinesterase (AChE) inhibition and cytotoxicity (e.g., THLE-2 liver cell assays) may arise from off-target effects. Mitigation strategies:
- Structure-Activity Relationship (SAR): Modify the 4-methoxyphenyl group to reduce lipophilicity (e.g., replace with hydroxyl or carboxyl groups) .
- Dose-Response Analysis: Use IC₅₀ values to differentiate specific inhibition from general toxicity.
- Molecular Docking: Compare binding modes of active vs. toxic analogs to identify critical interactions .
Basic: What safety precautions are required when handling bis(trifluoromethyl) intermediates?
Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and fume hoods due to corrosive H₃PO₄ .
- Waste Management: Neutralize acidic waste with NaHCO₃ before disposal.
- Ventilation: CF₃ groups may release HF upon decomposition; use scrubbers for HF capture .
Advanced: Can computational methods predict the regioselectivity of electrophilic substitutions on this naphthyridine scaffold?
Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic attack at C-4 due to lower LUMO energy compared to C-6. Validate predictions via:
- Hammett Constants: σ⁺ values for substituents (e.g., CF₃ = +0.61) guide reactivity .
- Experimental Validation: Nitration or halogenation at predicted positions (C-4) confirms computational models .
Basic: How to verify the absence of (Z)-isomer contamination in the final product?
Answer:
- ¹H-¹H COSY NMR: Identify coupling patterns unique to (E)-isomers.
- HPLC Retention Time: Compare with pure (E)- and (Z)-standards.
- UV-Vis Spectroscopy: (E)-isomers exhibit λmax shifts (~10–15 nm) due to extended conjugation .
Advanced: What mechanistic insights explain the stability of the ethoxy group under acidic conditions?
Answer:
The ethoxy group’s stability in H₃PO₄ is attributed to:
- Electron Donation: Methoxy groups donate electrons via resonance, stabilizing the adjacent C-O bond.
- Steric Protection: Bulky trifluoromethyl groups shield the ethoxy moiety from acid attack, as observed in 7-(2-ethoxyethoxy)-1,8-naphthyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
